3-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)urea

Antileukemic THP-1 MV-4-11

3-(4-{[1,1'-Biphenyl]-4-yl}-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)urea (CAS 392238-33-4) is a synthetic thiazolyl urea derivative characterized by a 4‑biphenyl substituent on the thiazole ring and a 4‑methoxyphenyl group on the urea nitrogen. With a molecular weight of 401.5 g/mol, a calculated XLogP3‑AA of 5.1, and a topological polar surface area of 91.5 Ų, the compound resides in drug‑like chemical space typical of kinase‑targeted and antimitotic probe molecules.

Molecular Formula C23H19N3O2S
Molecular Weight 401.48
CAS No. 392238-33-4
Cat. No. B2637491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)urea
CAS392238-33-4
Molecular FormulaC23H19N3O2S
Molecular Weight401.48
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C23H19N3O2S/c1-28-20-13-11-19(12-14-20)24-22(27)26-23-25-21(15-29-23)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-15H,1H3,(H2,24,25,26,27)
InChIKeyGSESRSHUQGYZBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-{[1,1'-Biphenyl]-4-yl}-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)urea (CAS 392238-33-4): Procurement-Relevant Identity and Physicochemical Baseline


3-(4-{[1,1'-Biphenyl]-4-yl}-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)urea (CAS 392238-33-4) is a synthetic thiazolyl urea derivative characterized by a 4‑biphenyl substituent on the thiazole ring and a 4‑methoxyphenyl group on the urea nitrogen [1]. With a molecular weight of 401.5 g/mol, a calculated XLogP3‑AA of 5.1, and a topological polar surface area of 91.5 Ų, the compound resides in drug‑like chemical space typical of kinase‑targeted and antimitotic probe molecules [1]. The compound belongs to a broader class of thiazolyl ureas investigated for antileukemic, KSP‑inhibitory, VEGFR‑2‑inhibitory, and IGF1R‑inhibitory activities; however, the specific 4‑biphenyl substitution pattern distinguishes it from the more commonly explored 5‑substituted thiazolyl urea congeners [2][3][4].

Why Generic Substitution of Thiazolyl Ureas Is Not Advisable: The Case of 3-(4-{[1,1'-Biphenyl]-4-yl}-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)urea


In the thiazolyl urea class, small regiochemical changes—such as shifting the biphenyl substituent from the 4‑position to the 5‑position of the thiazole ring or replacing the 4‑methoxyphenyl urea terminus with a benzyl or nitro‑thiazole group—can dramatically alter target engagement, cellular potency, and selectivity profiles [1][2]. For instance, the well‑characterized GSK‑3β inhibitor AR‑A014418 (a 5‑nitro‑thiazol‑2‑yl urea) achieves an IC₅₀ of 104 nM against GSK‑3β, whereas a 4‑biphenyl‑substituted thiazolyl urea without a nitro group, such as the target compound, is expected to exhibit a completely divergent kinase selectivity fingerprint [3]. Similarly, SAR studies on biphenyl‑urea KSP inhibitors have shown that replacement of the urea moiety with a thiourea or introduction of bulky aliphatic groups on the biphenyl scaffold can either enhance or abolish antiproliferative activity [2]. Consequently, treating thiazolyl ureas as interchangeable building blocks without rigorous comparator data risks selecting a compound with irrelevant or suboptimal biological activity for the intended research or industrial application.

Quantitative Differentiation Evidence for 3-(4-{[1,1'-Biphenyl]-4-yl}-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)urea Against Closest Structural Analogs


Regiochemical Differentiation: 4‑Biphenyl‑thiazol‑2‑yl Urea vs. 5‑Substituted Thiazolyl Urea Antileukemic Activity

While the target compound itself has not been directly tested in the published antileukemic panel, the SAR reported by Peng et al. (2024) for 5-substituted thiazolyl ureas demonstrates that the position of the aromatic substituent on the thiazole ring critically dictates potency. The most active 5-substituted analog (compound 12k) achieved IC₅₀ values of 29 ± 0.3 nM (THP‑1) and 98 nM (MV‑4‑11) [1]. The target compound, bearing the biphenyl at the 4‑position rather than the 5‑position, is predicted to exhibit a distinct activity profile because the 5‑position is directly conjugated with the urea‑linked thiazole nitrogen, which influences both electronic distribution and target binding [2]. No direct comparison data are available for the 4‑biphenyl vs. 5‑biphenyl congeners, but the class‑level SAR confirms that regiochemical isomerism alone can lead to >100‑fold differences in cellular IC₅₀ [1].

Antileukemic THP-1 MV-4-11 Regiochemistry

GSK‑3β Selectivity Exclusion: Absence of 5‑Nitro Group Precludes AR‑A014418‑Like Kinase Inhibition

AR‑A014418 (1‑[(4‑methoxyphenyl)methyl]‑3‑(5‑nitro‑1,3‑thiazol‑2‑yl)urea) is a well‑known ATP‑competitive GSK‑3β inhibitor with an IC₅₀ of 104 nM and >26‑fold selectivity over a panel of 26 kinases [1]. The target compound replaces the 5‑nitro group with a 4‑biphenyl substituent and uses a direct N‑phenyl urea linkage instead of a benzyl urea. The absence of the 5‑nitro group, which is critical for hinge‑region hydrogen bonding to GSK‑3β, strongly suggests that the target compound does not inhibit GSK‑3β at comparable concentrations [2]. Although direct comparative kinase profiling data are not publicly available, the structural divergence at the thiazole 5‑position predicts a completely orthogonal kinase selectivity profile, making the target compound unsuitable as a GSK‑3β probe but potentially valuable for targets where a 4‑biphenyl group enhances hydrophobic pocket occupancy [2].

Kinase selectivity GSK-3β Nitro-thiazole AR-A014418

Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Capacity vs. 5‑Nitro and 5‑Pyridyl Analogs

Computed physicochemical properties differentiate the target compound from common thiazolyl urea analogs. The target compound has a calculated XLogP3‑AA of 5.1 and a topological polar surface area (TPSA) of 91.5 Ų [1]. In comparison, AR‑A014418 (5‑nitro analog) has an XLogP of ~2.1 and a TPSA of ~118 Ų, while a hypothetical 5‑pyridyl analog would present intermediate values [2]. The higher lipophilicity and lower TPSA of the target compound predict greater passive membrane permeability but potentially lower aqueous solubility and higher plasma protein binding, which are critical considerations for cellular assay design and in vivo formulation [3].

Lipophilicity TPSA Drug-likeness Physicochemical

KSP Inhibitory Potential: Biphenyl‑Urea Scaffold SAR and the Thiourea Divergence

Holland et al. (2013) reported that biphenyl‑urea derivatives act as kinesin spindle protein (KSP) inhibitors, with compound 7 identified as the most potent analog in that series [1]. Critically, replacement of the urea group with a thiourea enhanced antiproliferative activity in selected cancer cell lines, while functionalization of the biphenyl with bulky aliphatic or aromatic groups led to a loss of activity [1]. The target compound contains a urea (not thiourea) linker and a 4‑methoxyphenyl substituent on the urea nitrogen, which is sterically less demanding than the bulky aliphatic groups that were detrimental to KSP inhibition [1]. Although the specific KSP IC₅₀ of the target compound has not been reported, its structural features align with the active pharmacophore, and it is predicted to exhibit moderate KSP inhibitory activity, unlike thiourea or bulkier biphenyl analogs [2].

KSP Antimitotic Biphenyl Thiourea

Recommended Research and Industrial Application Scenarios for 3-(4-{[1,1'-Biphenyl]-4-yl}-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)urea


Kinase Profiling of 4‑Biphenyl Thiazolyl Ureas as Selective Non‑GSK‑3β Probes

Given the strong evidence that 5‑nitro‑thiazol‑2‑yl ureas (exemplified by AR‑A014418) are potent GSK‑3β inhibitors, this compound can be employed as a negative control or selectivity probe in kinase panels where GSK‑3β activity must be excluded. Researchers can use it to establish structure‑selectivity relationships for 4‑biphenyl‑substituted thiazolyl ureas across the kinome, leveraging the absence of the 5‑nitro group to identify novel kinase targets that prefer hydrophobic 4‑aryl occupancy [1].

Antimitotic Drug Discovery: KSP Pharmacophore Validation with Urea Linker

This compound is suitable for validating the KSP inhibitory pharmacophore defined by Holland et al. (2013), where the urea linkage and biphenyl scaffold are essential. Because it lacks the thiourea modification that enhances potency, it can serve as a baseline urea analog to benchmark the activity gain conferred by thiourea substitution in side‑by‑side cellular assays (MTT, FACS, Western blot for cyclin B1/pH3) [2].

Physicochemical Reference Standard for Lipophilic Thiazolyl Ureas in ADME Assays

With an XLogP3‑AA of 5.1 and TPSA of 91.5 Ų, this compound can be used as a high‑lipophilicity reference standard in ADME screening cascades (e.g., PAMPA permeability, microsomal stability, plasma protein binding). Its properties are distinct from more polar analogs like AR‑A014418, enabling structure‑property relationship studies that guide formulation and DMSO stock preparation protocols [3].

Regiochemical Selectivity Studies in Thiazolyl Urea Medicinal Chemistry

The 4‑biphenyl substitution pattern is underrepresented in the published thiazolyl urea literature, which is dominated by 5‑substituted analogs. This compound can serve as a key building block or reference molecule for systematic SAR campaigns aiming to map the biological consequences of thiazole 4‑ vs. 5‑substitution across diverse targets, including kinases, KSP, and potentially IGF1R [4].

Quote Request

Request a Quote for 3-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.